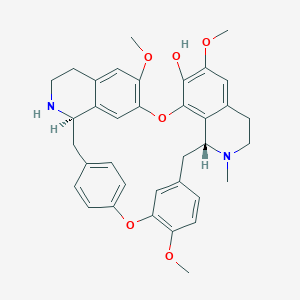
F-en-Raxgg
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
F-en-Raxgg is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of fluorinated compounds, which are known for their unique properties and ability to interact with biological systems.
Wirkmechanismus
The exact mechanism of action of F-en-Raxgg is not fully understood, but it is believed to interact with certain receptors in the brain and alter their activity. It has been shown to have an effect on the release of certain neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and reward pathways.
Biochemical and Physiological Effects:
F-en-Raxgg has been shown to have a range of biochemical and physiological effects, including changes in neurotransmitter release, alterations in gene expression, and changes in cellular signaling pathways. These effects can have implications for various biological processes, including cognition, behavior, and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using F-en-Raxgg in lab experiments is its ability to interact with biological systems in a specific and controlled manner. This allows researchers to study the effects of the compound on various biological processes and systems. However, there are also limitations to its use, including the potential for toxicity and the need for specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on F-en-Raxgg, including further exploration of its mechanism of action, development of new drugs and therapies based on its properties, and investigation of its potential applications in fields such as neuroscience and pharmacology. Additionally, more research is needed to fully understand the potential advantages and limitations of using this compound in lab experiments.
Conclusion:
In conclusion, F-en-Raxgg is a promising compound with potential applications in various fields of scientific research. Its unique properties and ability to interact with biological systems make it a valuable tool for studying the mechanisms of various biological processes and developing new drugs and therapies. While there are still many questions to be answered and challenges to be overcome, the future looks bright for research on this fascinating compound.
Synthesemethoden
The synthesis of F-en-Raxgg involves the use of several chemical reactions, starting with the reaction of an alkene with hydrogen fluoride. This reaction results in the formation of a fluoroalkene, which is then reacted with a nucleophile to form the desired product. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the process requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
F-en-Raxgg has potential applications in various fields of scientific research, including pharmacology, neuroscience, and biochemistry. It can be used as a tool to study the interactions between biological systems and fluorinated compounds, as well as to develop new drugs and therapies. The compound has been shown to have an affinity for certain receptors in the brain, making it a promising candidate for the treatment of neurological disorders.
Eigenschaften
CAS-Nummer |
156857-31-7 |
|---|---|
Produktname |
F-en-Raxgg |
Molekularformel |
C27H52N8O6S |
Molekulargewicht |
1359.5 g/mol |
IUPAC-Name |
(1R,2S,4S,6R,7S,8R,9S,12S,13S,16R,18S)-16-[(2S,3R,4S,5S,6R)-4-hydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-15-one |
InChI |
InChI=1S/C62H102O32/c1-22(19-82-54-47(78)44(75)41(72)34(16-63)87-54)9-12-62(81-6)23(2)37-33(94-62)14-28-26-8-7-25-13-32(29(66)15-61(25,5)27(26)10-11-60(28,37)4)86-58-52(92-57-48(79)43(74)38(69)24(3)85-57)49(80)50(36(18-65)89-58)90-59-53(93-56-46(77)40(71)31(68)21-84-56)51(42(73)35(17-64)88-59)91-55-45(76)39(70)30(67)20-83-55/h22-28,30-59,63-65,67-80H,7-21H2,1-6H3/t22-,23+,24+,25+,26-,27+,28+,30-,31+,32-,33+,34-,35-,36-,37+,38+,39+,40+,41-,42-,43-,44+,45-,46-,47-,48-,49+,50-,51+,52-,53-,54-,55+,56+,57+,58-,59+,60+,61+,62-/m1/s1 |
InChI-Schlüssel |
HCDDAJCHPRFUKB-YFFWWRDVSA-N |
Isomerische SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC(=O)[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC |
SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(CC(=O)C(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(CO9)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)OC |
Kanonische SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(CC(=O)C(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(CO9)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)OC |
Synonyme |
3-hydroxy-22-methoxy-26-O-glucopyranosyloxy-furost-25(27)-en-2-one-3-O-(O-rhamnopyranosyl-(1-2)-O-(O-arabinopyranosyl-(1-2)-O-(xylopyranosyl-(1-3))-glucopyranosyl-(1-4))galactopyranoside) 3beta-hydroxy-22alpha-methoxy-26-O-beta-D-glucopyranosyloxy-5alpha-furost-25(27)-en-2-one-3-O-(O-alpha-L-rhamnopyranosyl(1-2)-O-(O-alpha-L-arabinopyranosyl(1-2)-O-(beta-D-xylopyranosyl(1-3))-beta-D-glucopyranosyl(1-4))-beta-D-galactopyranoside) F-en-RAXGG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,3R)-16-(Hydroxymethyl)-13-methoxy-12-methyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile](/img/structure/B234887.png)




![N-[4-(acetylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B234952.png)


![2,4-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B234972.png)




